molecular formula C9H14N4S B2746741 4-cyclopropyl-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol CAS No. 923215-66-1

4-cyclopropyl-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2746741
CAS RN: 923215-66-1
M. Wt: 210.3
InChI Key: FPEBYXHAQDRANF-UHFFFAOYSA-N
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Description

“4-cyclopropyl-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol” is a specialty product used for proteomics research . Its molecular formula is C9H14N4S and has a molecular weight of 210.3 .

Scientific Research Applications

Synthetic Routes and Chemical Transformations

Triazole derivatives, including those structurally related to 4-cyclopropyl-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol, have been the focus of significant synthetic interest due to their potential in creating novel drugs and materials. The synthesis of 1,2,4-triazoles and their derivatives has been explored through various methodologies, highlighting the flexibility and versatility of these compounds in chemical synthesis. For example, the CuAAC (Copper-catalyzed Azide-alkyne Cycloaddition) reaction has been emphasized as a key method for synthesizing triazole compounds, offering an eco-friendly and efficient route for their preparation (de Souza et al., 2019). Furthermore, the diversity of synthetic strategies for incorporating triazole scaffolds into complex molecules underscores their significance in medicinal chemistry and material science.

Biological Applications

The broad range of biological activities associated with 1,2,4-triazole derivatives underpins their importance in drug discovery and pharmaceutical research. These compounds have been studied for their potential antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. For instance, some 1,2,4-triazole compounds are compared with biogenic amino acids like cysteine for their antioxidant and antiradical activities, especially in contexts requiring high resistance to oxidative stress, such as radiation exposure (Kaplaushenko, 2019). This highlights the potential of triazole derivatives in developing therapeutic agents targeting oxidative stress-related diseases.

Additionally, the review of novel triazole derivatives patented between 2008 and 2011 reveals their application in creating new drugs with diverse therapeutic effects, including anti-inflammatory, antimicrobial, and antitumoral activities (Ferreira et al., 2013). This demonstrates the ongoing interest and potential of triazole derivatives in addressing a wide range of health conditions.

properties

IUPAC Name

4-cyclopropyl-3-pyrrolidin-1-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4S/c14-9-11-10-8(12-5-1-2-6-12)13(9)7-3-4-7/h7H,1-6H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEBYXHAQDRANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NNC(=S)N2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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